molecular formula C17H13N3O5 B2574454 [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate CAS No. 1203115-40-5

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate

Cat. No.: B2574454
CAS No.: 1203115-40-5
M. Wt: 339.307
InChI Key: BGZBAOWJMGNORO-UHFFFAOYSA-N
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Description

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate: is a complex organic compound that features a unique structure combining benzodioxin, oxazole, and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and oxazole intermediates, followed by their coupling with pyrazine-2-carboxylate under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives. Reduction : Reduction reactions may target the oxazole ring, potentially converting it into a more saturated heterocyclic structure. Substitution

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a variety of functional groups onto the pyrazine ring.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties. Biology Medicine : The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors. Industry : It can be used in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism by which [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

    Palladium(II) acetate: Utilized as a catalyst in organic reactions.

    Titanium(II) chloride: Employed in various chemical syntheses.

Uniqueness: : What sets [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate apart is its combination of benzodioxin, oxazole, and pyrazine moieties, which confer unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability under various conditions.

Properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c21-17(13-9-18-3-4-19-13)24-10-12-8-15(25-20-12)11-1-2-14-16(7-11)23-6-5-22-14/h1-4,7-9H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZBAOWJMGNORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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